molecular formula C7H12ClNO4 B3405907 Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate CAS No. 16853-10-4

Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate

Cat. No. B3405907
Key on ui cas rn: 16853-10-4
M. Wt: 209.63 g/mol
InChI Key: SJOPDOYYINOFEH-UHFFFAOYSA-M
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Patent
US05110945

Procedure details

To a solution of dicyclopropylmethanimine perchlorate (0.200 g, 0.954 mmol) in 1.0 ml of dimethyl sulfoxide was added 0.0510 g (0.0954 mmol) of ammonium chloride. The mixture was heated with stirring at 100° C. for 3 hours. The solvent was distilled out in vacuo and isobutyl alcohol was added to the residue. Precipitated crystals was obtained and recrystallized from ethanol to afford 0.16 g (Yield: 82%) of the desired compound.
Name
dicyclopropylmethanimine perchlorate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].[CH:6]1([C:9]([CH:11]2[CH2:13][CH2:12]2)=[NH:10])[CH2:8][CH2:7]1.[Cl-].[NH4+]>CS(C)=O>[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[N+:10]12[CH2:13][CH2:12][CH2:11][C:9]=1[CH2:6][CH2:7][CH2:8]2 |f:0.1,2.3,5.6|

Inputs

Step One
Name
dicyclopropylmethanimine perchlorate
Quantity
0.2 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)O.C1(CC1)C(=N)C1CC1
Name
Quantity
0.051 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out in vacuo and isobutyl alcohol
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl(=O)(=O)(=O)[O-].[N+]1=2CCCC2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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